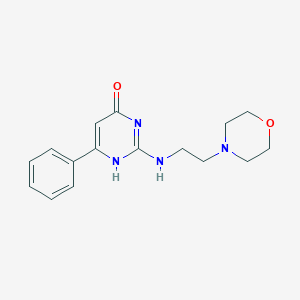![molecular formula C15H18N2O2S B7836858 5-(2-hydroxyethyl)-6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7836858.png)
5-(2-hydroxyethyl)-6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-hydroxyethyl)-6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyethyl)-6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one can be achieved through a multi-step process. One common method involves the condensation of 2-hydroxyethylamine with 6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated to reflux for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-hydroxyethyl)-6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2-oxoethyl)-6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one.
Reduction: Formation of 5-(2-hydroxyethyl)-6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1,2-dihydropyrimidin-4-one.
Substitution: Formation of various substituted pyrimidin-4-one derivatives.
Applications De Recherche Scientifique
5-(2-hydroxyethyl)-6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure and properties make it useful in the development of new materials with specific characteristics, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 5-(2-hydroxyethyl)-6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-hydroxyethyl)-3-(2-methoxy-5-methylphenyl)urea
- 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide
- 2-hydroxy-2-methyl-1-phenyl-1-propanone
Uniqueness
5-(2-hydroxyethyl)-6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds .
Propriétés
IUPAC Name |
5-(2-hydroxyethyl)-6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-4-3-5-12(8-10)9-20-15-16-11(2)13(6-7-18)14(19)17-15/h3-5,8,18H,6-7,9H2,1-2H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTKIUXXEOWQED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)C(=C(N2)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)C(=C(N2)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S)-1-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-2-phenylethanamine;hydrochloride](/img/structure/B7836775.png)
![(1S)-1-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-2-phenylethanamine;hydrochloride](/img/structure/B7836776.png)
![N-{3-[3-(4-chlorophenyl)-3-oxopropanoyl]-4-hydroxyphenyl}acetamide](/img/structure/B7836792.png)
![7-hydroxy-3-(2-methoxyphenyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-chromen-4-one](/img/structure/B7836799.png)
![8-[(butylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B7836808.png)
![3-(4-fluorophenyl)-7-hydroxy-8-{[(3-methoxypropyl)amino]methyl}-4H-chromen-4-one](/img/structure/B7836811.png)





![2-[[2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7836853.png)

![5-[(4-fluorophenyl)methylamino]-6-propylsulfanyl-2H-1,2,4-triazin-3-one](/img/structure/B7836864.png)
